![molecular formula C11H13BrN2O2 B1439742 2-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide CAS No. 1138445-86-9](/img/structure/B1439742.png)
2-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide
Vue d'ensemble
Description
“2-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide” is a biochemical compound used for proteomics research . It has a molecular formula of C11H13BrN2O2 and a molecular weight of 285.14 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13BrN2O2/c1-14(2)11(16)8-5-3-4-6-9(8)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15) . This indicates the specific arrangement and bonding of atoms in the molecule. For a detailed structural analysis, specialized software or databases that can interpret InChI codes or provide 3D molecular structures would be helpful. Physical And Chemical Properties Analysis
This compound has a molecular weight of 285.14 and a molecular formula of C11H13BrN2O2 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results. For comprehensive property data, it’s recommended to refer to material safety data sheets (MSDS) or similar resources.Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : A study by Zhang Zho (2014) focused on the synthesis of a similar compound, 2-Amino-5-chloro-N,3-dimethylbenzamide. The synthesis involved chlorination, oxidation, and ammonolysis, achieving a high purity yield.
Medical Imaging
- Serotonin Transporter Imaging Agent : Shiue et al. (2003) explored the use of N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, a compound with structural similarities, as a serotonin transporter imaging agent for positron emission tomography (PET) scans in rats. This study indicates potential applications in brain imaging and neurological research (Shiue, Fang, & Shiue, 2003).
Biochemical Applications
Bromoacetyl as a Cross-Linking Function : Inman et al. (1991) developed N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine (BBAL) for use in peptide synthesis. This compound introduces a bromoacetyl group for cross-linking in peptide sequences, useful for creating cyclic peptides and polymers (Inman, Highet, Kolodny, & Robey, 1991).
Differential Reactivity for Synthetic Vaccines : A study by Schelté et al. (2000) found that the differential reactivity of maleimide and bromoacetyl groups with thiols can be utilized in the design of synthetic vaccines. This involves the creation of liposomal constructs for enhanced immunogenicity (Schelté, Boeckler, Frisch, & Schuber, 2000).
N-Bromoacetyl-modified Peptides : Robey and Fields (1989) demonstrated the use of N-bromoacetyl-modified peptides in the preparation of synthetic peptide polymers and peptide-protein conjugates. This has potential applications in the development of immunogens, vaccines, and therapeutics (Robey & Fields, 1989).
Chemical Properties and Applications
- Solvent Effect Studies : Kojo, Awazu, and Hanano (1974) investigated the effect of dimethyl sulfoxide on the alkaline hydrolysis rate of various amides, including N, N-dimethylbenzamide, which shares structural similarities with 2-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide. This research is valuable for understanding the chemical properties and reactions of these compounds (Kojo, Awazu, & Hanano, 1974).
Antibacterial and Antifungal Applications
- Antimicrobial Activity : Farag et al. (2008) synthesized various phenylpyrazoles, including 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole, and evaluated their antimicrobial properties. The results highlighted the potential use of bromoacetyl derivatives in developing new therapeutic agents for fungal infections (Farag, Mayhoub, Barakat, & Bayomi, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
2-[(2-bromoacetyl)amino]-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-14(2)11(16)8-5-3-4-6-9(8)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRPHOMAEAJXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



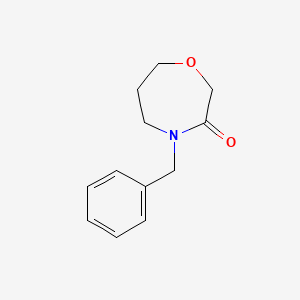
![6-Azaspiro[3.5]nonan-5-one](/img/structure/B1439660.png)
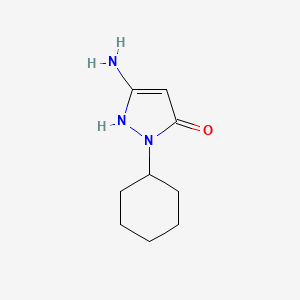
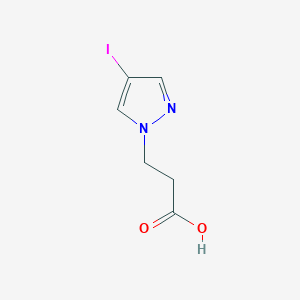
![4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B1439664.png)
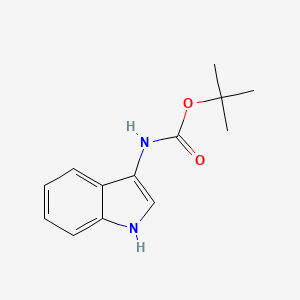
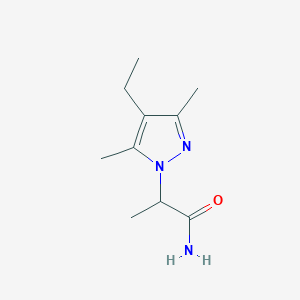

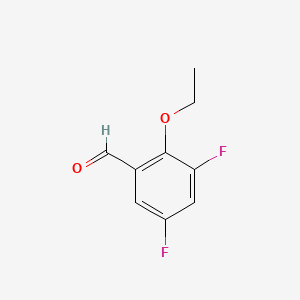
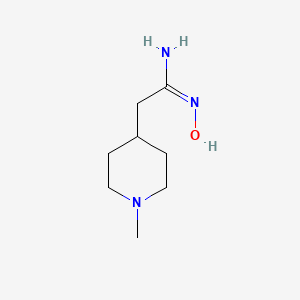
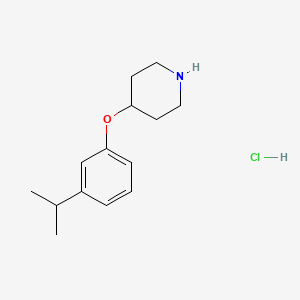
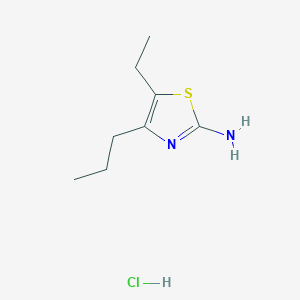
![3,5-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1439680.png)
![2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride](/img/structure/B1439682.png)